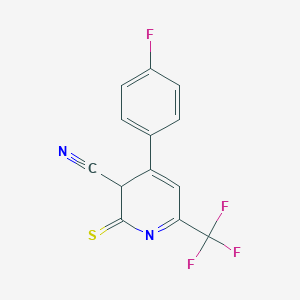

(3r,5r,7r)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

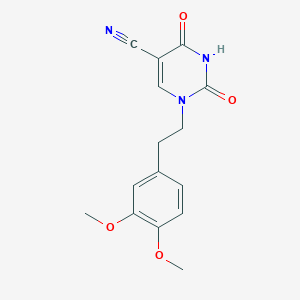

(3r,5r,7r)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)adamantane-1-carboxamide is a chemical compound that has shown potential in various scientific research applications. It is a derivative of adamantane, a cyclic hydrocarbon, and has been synthesized using a variety of methods.

Aplicaciones Científicas De Investigación

Quantum Theory and Noncovalent Interactions

Adamantane derivatives are utilized in the study of noncovalent interactions, which are crucial for understanding molecular recognition and self-assembly processes. For instance, adamantane-1,3,4-thiadiazole hybrids have been synthesized and analyzed to understand intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the strength and nature of hydrogen bonds and other noncovalent interactions in molecular structures, which are fundamental in materials science and drug design (El-Emam et al., 2020).

Antimicrobial Activity

Adamantane derivatives have been explored for their potential antimicrobial properties. The synthesis and evaluation of various adamantane-1-carbohydrazide derivatives, for example, have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings indicate the potential of adamantane-based compounds in the development of new antimicrobial agents (El-Emam et al., 2012).

Material Science and Polymer Chemistry

In material science and polymer chemistry, adamantane derivatives contribute to the development of new materials with unique properties. The synthesis of polyamides containing adamantyl moieties, for instance, has led to materials with high thermal stability, glass transition temperatures, and mechanical strength. These properties make adamantane-based polymers suitable for advanced applications in electronics, aerospace, and other high-performance materials (Chern et al., 1998).

Molecular Design and Drug Discovery

In drug discovery, the structural features of adamantane are exploited to design molecules with enhanced pharmacological properties. The rigidity and three-dimensional shape of the adamantane core can influence the bioactivity and selectivity of pharmaceutical compounds. For example, certain adamantane-carboxamides have been identified as potent 5-HT2 receptor antagonists, highlighting the potential of adamantane derivatives in the development of new therapeutic agents (Fujio et al., 2000).

Propiedades

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c22-17-3-1-16(2-4-17)19-8-18(24-26-19)12-23-20(25)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15H,5-7,9-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCSUOFDJBIGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2859229.png)

![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)